(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid (4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid
Brand Name: Vulcanchem
CAS No.: 126265-01-8
VCID: VC21175743
InChI: InChI=1S/C11H18O10/c1-4(12)21-3-7(15)9(17)10(18)8(16)5(13)2-6(14)11(19)20/h5,7-10,13,15-18H,2-3H2,1H3,(H,19,20)/t5-,7-,8+,9+,10+/m0/s1
SMILES: CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O
Molecular Formula: C11H18O10
Molecular Weight: 310.25 g/mol

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid

CAS No.: 126265-01-8

Cat. No.: VC21175743

Molecular Formula: C11H18O10

Molecular Weight: 310.25 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid - 126265-01-8

Specification

CAS No. 126265-01-8
Molecular Formula C11H18O10
Molecular Weight 310.25 g/mol
IUPAC Name (4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid
Standard InChI InChI=1S/C11H18O10/c1-4(12)21-3-7(15)9(17)10(18)8(16)5(13)2-6(14)11(19)20/h5,7-10,13,15-18H,2-3H2,1H3,(H,19,20)/t5-,7-,8+,9+,10+/m0/s1
Standard InChI Key MCOPCJADXIWIBB-LSFGRMBMSA-N
Isomeric SMILES CC(=O)OC[C@@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)O)O)O)O
SMILES CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O
Canonical SMILES CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator